1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in synthetic chemistry and drug development.
Preparation Methods
The synthesis of 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one typically involves the condensation of 3,5-dimethyl-1H-pyrazole with a thiazole derivative. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted pyrazole and thiazole derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one involves its interaction with various molecular targets. The pyrazole and thiazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can bind to DNA or proteins, disrupting their normal function and leading to anticancer activity .
Comparison with Similar Compounds
Similar compounds to 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one include:
1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone: Lacks the thiazole ring, making it less versatile in chemical reactions.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazole: Similar structure but lacks the ethanone group, affecting its reactivity and biological activity.
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group instead of the ethanone group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combined pyrazole and thiazole rings, which provide a versatile platform for various chemical modifications and biological activities.
Properties
Molecular Formula |
C10H11N3OS |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
1-[4-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C10H11N3OS/c1-6-4-7(2)13(12-6)9-5-15-10(11-9)8(3)14/h4-5H,1-3H3 |
InChI Key |
ITQAPLBEXDFGCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CSC(=N2)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.